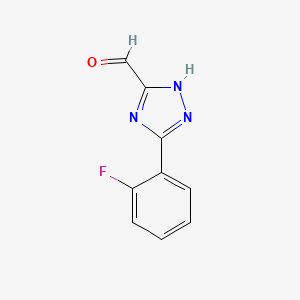

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the cyclization process . The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde. For instance:

- Case Study : A derivative of this compound demonstrated significant antimitotic activity against human tumor cells with mean GI50 values of approximately 15.72 µM. This indicates a promising avenue for the development of new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : In vitro studies have shown that derivatives exhibit antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds related to this triazole structure demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain bacteria .

Agrochemical Applications

This compound has applications in agrochemicals as well:

- Fungicidal Activity : Research indicates that triazole compounds can act as effective fungicides. The presence of the triazole ring is critical for the inhibition of fungal growth, making this compound a candidate for agricultural use .

Data Summary Table

Mécanisme D'action

The biological activity of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a pyrrole ring instead of a triazole ring.

5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde: Contains a pyrazole ring, differing in nitrogen positioning within the ring.

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carbaldehyde: Features an oxadiazole ring, offering different electronic properties.

Uniqueness

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals where specific interactions with biological targets are required. The presence of the fluorophenyl group also enhances its lipophilicity and metabolic stability, making it a versatile intermediate in drug design .

Activité Biologique

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H6FN3O

- CAS Number : 944897-38-5

- Molecular Weight : 191.17 g/mol

- Purity : ≥95% .

The compound features a triazole ring substituted with a fluorophenyl group and an aldehyde functional group, contributing to its unique electronic and steric properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with formic acid to yield the triazole ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular processes. For instance, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves disrupting cell wall synthesis and function .

Anti-inflammatory Effects

In studies evaluating the anti-inflammatory potential of triazole derivatives, compounds similar to this compound demonstrated a capacity to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory conditions .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy against specific cancer types .

Comparative Efficacy

To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:

| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Triazole | Moderate | Significant reduction in TNF-α | Promising |

| 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde | Pyrazole | Low | Moderate | Moderate |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyrrole | High | Low | Low |

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Study on Anti-inflammatory Effects : A study indicated that compounds similar to this compound significantly inhibited TNF-α production in PBMC cultures at varying concentrations .

- Antimicrobial Efficacy Evaluation : Research demonstrated that triazoles could effectively target microbial pathogens by inhibiting essential enzymatic functions necessary for cell survival .

- Anticancer Potential : Investigations into triazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell growth and survival .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJUVKOAMPPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.